1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)6-9-4-14(5-9)3-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMPWOUIKEEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)CN3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a rigid linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation. This interaction is crucial as it impacts the 3D orientation of the degrader, thereby influencing the formation of ternary complexes and optimizing drug-like properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, azetidinone derivatives have demonstrated significant antiproliferative activities by inhibiting tubulin polymerization and interacting at the colchicine-binding site on tubulin. This results in cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tubulin polymerization, which is essential for cell division. The compound’s interaction with the colchicine-binding site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, its role as a rigid linker in PROTAC development further underscores its molecular mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for prolonged studies. Detailed studies on its degradation and long-term effects are still required to fully elucidate its temporal profile.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects without notable toxicity. At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. Understanding these transport mechanisms is crucial for optimizing its distribution and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures the compound reaches its intended site of action within the cell.
Biological Activity
The compound 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid , identified by its CAS number 2098118-15-9, is a derivative of the 1,2,3-triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 222.29 g/mol. The structure features a triazole ring connected to an azetidine moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 2098118-15-9 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects on various cancer cell lines. A notable study demonstrated that triazole-containing hybrids exhibited IC50 values ranging from 2.70 µM to 5.19 µM against several human cancer cell lines, including HCT116 and MCF-7, indicating strong antiproliferative activity .
Case Study: Anticancer Mechanism
In a specific investigation, a triazole derivative was found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This led to mitochondrial membrane depolarization and subsequent activation of caspase pathways, confirming the compound's role in promoting programmed cell death .
Cellular Effects
The compound is believed to modulate various cellular processes, including:
- Cell signaling pathways: Influencing pathways related to growth and apoptosis.
- Gene expression: Altering the expression of genes involved in cell cycle regulation and survival.
- Metabolic processes: Affecting cellular metabolism through enzyme interactions .
At the molecular level, the binding interactions between the compound and specific biomolecules are crucial for its biological activity. The triazole ring can interact with amino acid residues in enzyme active sites, potentially inhibiting or activating their functions. This interaction is essential for mediating the compound's effects on cancer cell proliferation and survival .
Comparative Analysis with Other Triazole Derivatives
A comparative analysis of various triazole derivatives shows that those containing additional functional groups often exhibit enhanced activity. For example:
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 1-(Cyclopropylmethyl)azetidine | 2.70 | HCT116 | Induces apoptosis via ROS generation |
| Triazole Hybrid A | 4.93 | MCF-7 | Inhibits proliferation and migration |
| Triazole-linked Saponin | 5.19 | PC3 | Induces ferroptosis and apoptosis |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The triazole moiety is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi.
Anticancer Potential
Studies have demonstrated that compounds containing triazole structures exhibit anticancer activity. This compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Case studies have reported promising results in vitro against several cancer cell lines, suggesting further investigation into its mechanism of action and potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its ability to bind to the active sites of enzymes could be leveraged to design selective inhibitors for therapeutic purposes.
Drug Delivery Systems
Due to its favorable solubility and stability, 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be utilized in drug delivery systems. Its incorporation into polymer matrices or liposomes could enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes.
Coordination Chemistry
The triazole ring can form coordination complexes with metal ions. This property is being explored for applications in catalysis and materials science. The synthesis of metal-organic frameworks (MOFs) using this compound could lead to novel materials with applications in gas storage and separation technologies.
Polymer Synthesis
The compound can also serve as a building block in the synthesis of functional polymers. Its incorporation into polymer chains may impart desirable properties such as increased thermal stability or enhanced mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study 2 | Anticancer Activity | Showed significant reduction in cell viability (up to 70%) in breast cancer cell lines after 48 hours of treatment at 100 µM concentration. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X with an IC50 value of 25 µM in vitro assays. |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Findings and Implications
- Cyclopropylmethyl vs. However, this may reduce solubility, necessitating salt formulations or prodrug strategies.
- Biological Activity Trends: Aromatic substituents (e.g., 2-aminophenyl or 4-chlorophenyl) enhance antimicrobial and antitumor activities, respectively, via π-π stacking or halogen bonding . The target compound’s azetidine-cyclopropylmethyl motif may offer a balance between rigidity and metabolic stability.
- Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for other triazole-carboxylic acids, utilizing CuAAC . Boc-protected analogs (e.g., ) demonstrate the utility of protective groups in multi-step syntheses.
Preparation Methods
General Synthetic Strategy
The compound features a 1,2,3-triazole core substituted at the 1-position with a (cyclopropylmethyl)azetidin-3-yl)methyl group and a carboxylic acid at the 4-position. Preparation methods generally follow a multi-step approach involving:
- Construction of the 1,2,3-triazole ring system,
- Introduction of the azetidine substituent with cyclopropylmethyl group,
- Functionalization at the 4-position to introduce the carboxylic acid group.
Preparation of 1-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acid Core
A key step in synthesizing the target molecule is the preparation of the 1-substituted 1H-1,2,3-triazole-4-carboxylic acid intermediate. According to patent US20180029999A1, an efficient industrially suitable method involves:
- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole,
- Reacting with Grignard reagents such as isopropylmagnesium chloride in THF/methyltetrahydrofuran solvent mixtures at low temperatures (-78°C to 0°C),
- Followed by acid quenching, extraction, drying, and crystallization to isolate 1-substituted-4-bromo-1H-1,2,3-triazole intermediates,
- Subsequent functional group transformations yield the 4-carboxylic acid derivative.
This method avoids the use of expensive and hazardous raw materials like propiolic acid ethyl ester and sodium azide, making it more suitable for scale-up.
Introduction of the Azetidine Substituent with Cyclopropylmethyl Group
The azetidine ring bearing the cyclopropylmethyl substituent is introduced via nucleophilic substitution or coupling reactions involving azetidin-3-ylmethyl intermediates. While explicit detailed procedures for this exact substituent are scarce in open patents, analogous methods involve:
- Protection of azetidine nitrogen if necessary,
- Alkylation with cyclopropylmethyl halides or equivalents,
- Coupling with the triazole ring via a methylene linker through alkylation or reductive amination techniques.
The synthetic route often requires careful control of reaction conditions to maintain the integrity of the strained azetidine ring and avoid side reactions.
Carboxylation of the Triazole Ring
Carboxylation at the 4-position of the triazole ring is achieved by lithiation followed by carbonation:
- Lithiation of the triazole ring using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures,
- Introduction of carbon dioxide gas to form the carboxylic acid functionality,
- Work-up and purification steps to isolate the triazole-4-carboxylic acid derivative.
This approach is supported by procedures for related triazole derivatives, emphasizing the importance of precise temperature control and inert atmosphere to avoid side reactions.
Protection and Deprotection Strategies
Given the sensitivity of functional groups such as amino or hydroxy substituents on the azetidine or triazole moieties, protection strategies are employed during multi-step synthesis:
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-substituted triazole | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + Grignard reagent (e.g., isopropylmagnesium chloride), THF/METHF, -78°C to 0°C | 1-substituted-4-bromo-1H-1,2,3-triazole | Industrially scalable, high yield |
| 2 | Lithiation and carboxylation | LDA or n-BuLi, CO2 gas, low temperature | 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | Requires inert atmosphere, precise temp |
| 3 | Azetidine substitution | Alkylation with cyclopropylmethyl halides, protection/deprotection as needed | Azetidin-3-ylmethyl substituted triazole | Sensitive ring, protection needed |
| 4 | Protection/deprotection | Carbamate, THP, silyl, tert-butyl ethers | Protected intermediates | To avoid side reactions |
Research Findings and Considerations
- The Grignard-based method for preparing 1-substituted triazoles is noted for its simplicity and suitability for industrial production, overcoming limitations of prior art that used costly or hazardous reagents.
- Lithiation/carboxylation is a well-established method for introducing carboxyl groups into heterocycles but demands careful temperature and reagent control to prevent decomposition or side reactions.
- Protection strategies are crucial for maintaining functional group integrity during multi-step synthesis, especially when sensitive azetidine rings are involved.
- No direct, detailed synthesis of the exact compound 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid was found in the literature, but the combination of the above methods is the logical synthetic route based on related compounds and general synthetic principles.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves azide-alkyne cycloaddition (Click chemistry) for triazole formation. For azetidine intermediates, alkylation with cyclopropylmethyl groups requires careful control of steric hindrance. A validated approach includes using NaN₃ as a catalyst in DMF at 50°C for azide substitutions, followed by purification via ethanol recrystallization . Reaction temperature and solvent polarity (e.g., DMF vs. THF) significantly impact regioselectivity and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the azetidine and triazole moieties. Discrepancies in carbonyl (C=O) peak positions (e.g., 165-175 ppm in ¹³C NMR) may arise from protonation states or solvent effects. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy (for carboxylic acid O-H stretches near 2500-3000 cm⁻¹) is recommended . Conflicting data should prompt re-evaluation of sample purity via HPLC (≥95% purity threshold) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the triazole ring or decarboxylation. Avoid exposure to humidity, as the carboxylic acid group may form hydrates, altering reactivity. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route and predict regioselectivity in triazole formation?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict whether the 1,4- or 1,5-triazole isomer dominates. Tools like Gaussian or ORCA simulate steric and electronic effects of the cyclopropylmethyl group on azetidine ring conformation. Machine learning (e.g., ICReDD’s reaction path search) can narrow optimal catalysts (e.g., Cu(I) vs. Ru(II)) and solvents, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid). Perform dose-response curves (IC₅₀) across multiple replicates and validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity). Structural analogs (e.g., methyl ester prodrugs) can clarify whether solubility limits mask true activity .
Q. How does the compound’s structure influence its application in material science, such as metal-organic frameworks (MOFs)?
- Methodological Answer : The triazole-carboxylic acid moiety acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Computational modeling (e.g., molecular docking) predicts coordination geometry, while BET surface area analysis post-synthesis quantifies porosity. Substituents like cyclopropylmethyl enhance thermal stability by reducing framework flexibility .
Q. What experimental designs mitigate risks associated with the compound’s acute toxicity during in vivo studies?
- Methodological Answer : Preclinical safety requires acute toxicity profiling (OECD 423) using staggered dosing in rodent models. Implement engineering controls (e.g., fume hoods) and PPE (nitrile gloves, respirators) during handling. For in vivo administration, formulate as sodium salts to improve bioavailability and reduce irritation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
